![molecular formula C19H19N3O3 B6481210 N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(4-methoxyphenyl)acetamide CAS No. 897616-87-4](/img/structure/B6481210.png)
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(4-methoxyphenyl)acetamide
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Overview
Description
“N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(4-methoxyphenyl)acetamide” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It is a part of a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as a part of the metal chelation motif .
Synthesis Analysis
The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, including “N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(4-methoxyphenyl)acetamide”, is achieved via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication . This procedure has the advantages of good yields, easy work-up, and benign environment-friendly character .Molecular Structure Analysis
The molecular structure of “N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(4-methoxyphenyl)acetamide” is characterized by a 4-oxo-4H-pyrido[1,2-a]pyrimidine core . The molecule also contains a 1,3,4-oxadiazole or 1,3,4-thiadiazole ring as part of the metal chelation motif .Chemical Reactions Analysis
The synthesis of “N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(4-methoxyphenyl)acetamide” involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine . This reaction is catalyzed by β-cyclodextrin, a highly efficient, biodegradable, and reusable catalyst .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(4-methoxyphenyl)acetamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have indicated that it can interfere with the DNA replication process in cancer cells, leading to cell cycle arrest and apoptosis. This makes it a promising candidate for developing new chemotherapeutic agents .
Antiviral Applications
Research has demonstrated that this compound exhibits significant antiviral properties. It has been tested against various viral strains and has shown efficacy in inhibiting viral replication. This is particularly relevant for developing treatments for viral infections such as influenza and hepatitis .
Anti-inflammatory Agents
The compound has been investigated for its anti-inflammatory properties. It can modulate the inflammatory response by inhibiting key enzymes and cytokines involved in the inflammation process. This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Pharmacokinetic and Pharmacodynamic Studies
Pharmacokinetic and pharmacodynamic studies of this compound have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for understanding the compound’s behavior in the body and optimizing its therapeutic efficacy.
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Mechanism of Action
The mechanism of action of “N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(4-methoxyphenyl)acetamide” and similar compounds involves binding into the active site of HIV-1 integrase (IN) such that the keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This suggests potential anti-HIV-1 activity .
Future Directions
properties
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-8-9-22-16(10-12)20-13(2)18(19(22)24)21-17(23)11-14-4-6-15(25-3)7-5-14/h4-10H,11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBLWWPSDNZSRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)CC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(4-methoxyphenyl)acetamide |
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